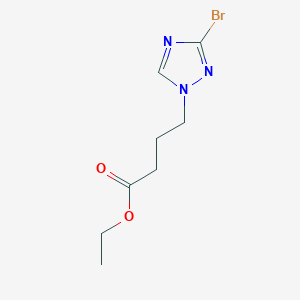

Ethyl 4-(3-bromo-1H-1,2,4-triazol-1-yl)butanoate

説明

特性

IUPAC Name |

ethyl 4-(3-bromo-1,2,4-triazol-1-yl)butanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BrN3O2/c1-2-14-7(13)4-3-5-12-6-10-8(9)11-12/h6H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUHHFUGNKDFEFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCN1C=NC(=N1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ethyl 4-(3-bromo-1H-1,2,4-triazol-1-yl)butanoate chemical properties and structure

[1]

Executive Summary

Ethyl 4-(3-bromo-1H-1,2,4-triazol-1-yl)butanoate is a specialized pharmaceutical intermediate characterized by a 1,2,4-triazole core substituted with a bromine atom at the C3 position and an ethyl butyrate side chain at the N1 position.[1] This molecule serves as a strategic "linchpin" scaffold. The C3-bromine functionality allows for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), while the ester tail provides a masked carboxylic acid handle for conjugation to ligands or solubilizing groups.[1] Its primary utility lies in fragment-based drug discovery (FBDD) and the synthesis of heterobifunctional linkers.[1]

Chemical Structure & Identity

Nomenclature and Identifiers[2][3][4]

-

IUPAC Name : Ethyl 4-(3-bromo-1H-1,2,4-triazol-1-yl)butanoate[1]

-

Molecular Formula : C₈H₁₂BrN₃O₂[2]

-

Molecular Weight : 262.11 g/mol

-

SMILES : CCOC(=O)CCCN1C=NC(Br)=N1 (N1-isomer)[1]

-

Key Functional Groups :

Structural Analysis

The 1,2,4-triazole ring exists in tautomeric equilibrium (1H, 2H, 4H) in its unsubstituted form.[1] However, alkylation fixes the tautomer. In this compound, the alkyl chain is attached to N1 .

-

Regiochemistry : The N1-substituted isomer is thermodynamically favored over the N2-isomer due to steric and electronic factors, though N2-alkylation is a common competitive pathway during synthesis.[1]

-

Electronic Profile : The triazole ring is electron-poor, making the C-Br bond susceptible to oxidative addition by low-valent transition metals.[1]

Physicochemical Properties[4][6][7][8]

| Property | Value (Predicted/Experimental) | Significance |

| Physical State | Viscous Oil or Low-melting Solid | Handling requires precise weighing; may require gentle heating to dispense.[1] |

| Boiling Point | ~340–350 °C (at 760 mmHg) | High boiling point necessitates vacuum distillation for purification. |

| LogP (Octanol/Water) | 1.8 – 2.2 | Moderate lipophilicity; cell-permeable but amenable to aqueous workup.[1] |

| pKa (Conjugate Acid) | ~2.0 (Triazole N4) | Weakly basic; protonation occurs only under strongly acidic conditions.[1] |

| Solubility | DMSO, DMF, MeOH, DCM, EtOAc | Insoluble in water; requires organic co-solvents for biological assays. |

Synthetic Methodology

The synthesis of Ethyl 4-(3-bromo-1H-1,2,4-triazol-1-yl)butanoate typically involves the nucleophilic substitution (

Protocol: Base-Mediated Alkylation

Reagents : 3-Bromo-1H-1,2,4-triazole (1.0 eq), Ethyl 4-bromobutanoate (1.1 eq), Potassium Carbonate (

Step-by-Step Procedure :

-

Dissolution : Charge a round-bottom flask with 3-bromo-1H-1,2,4-triazole and anhydrous MeCN (0.2 M concentration).

-

Deprotonation : Add

(powdered) and stir at room temperature for 30 minutes. This generates the triazolate anion. -

Alkylation : Dropwise add ethyl 4-bromobutanoate.

-

Reaction : Heat to reflux (80°C) for 12–16 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.[1]

-

Workup : Filter off inorganic salts. Concentrate the filtrate. Dilute residue with EtOAc, wash with water and brine.

-

Purification : The reaction often yields a mixture of N1 (major) and N2 (minor) isomers. Separate via flash column chromatography (Silica gel; Gradient 20%

50% EtOAc in Hexanes).[1] The N1 isomer typically elutes second (more polar) compared to the N2 isomer in many triazole systems, though this must be verified by NOE NMR studies.

Regioselectivity Visualization

The following diagram illustrates the divergent alkylation pathways.

Figure 1: Synthetic pathway showing the competition between N1 and N2 alkylation sites.

Reactivity & Applications

This molecule acts as a divergent intermediate. The Bromine handle allows for core diversification, while the Ester allows for linker elongation.

The Bromine Handle (C3-Functionalization)

The C3-position of the 1,2,4-triazole is activated for cross-coupling.[1]

-

Suzuki-Miyaura Coupling : Reacts with aryl boronic acids to generate 3-aryl-1,2,4-triazoles.[1]

-

Catalyst System:

or

-

-

Buchwald-Hartwig Amination : Reacts with amines to form 3-amino-triazoles.[1]

-

Sonogashira Coupling : Reacts with terminal alkynes to extend the carbon skeleton.

The Ester Tail (Linker Manipulation)[1]

-

Hydrolysis : Treatment with LiOH in THF/Water yields the free carboxylic acid. This acid can then be coupled to amines (using HATU/EDC) to attach the triazole moiety to a larger drug scaffold or E3 ligase ligand (e.g., Thalidomide or VHL ligands for PROTACs).

-

Reduction : Treatment with

yields the primary alcohol, useful for ether-linked conjugates.

Application Workflow: PROTAC Linker Design

The compound is ideal for synthesizing "Clickable" or "Linear" linkers in targeted protein degradation.

Figure 2: Divergent reactivity profile for medicinal chemistry applications.

Safety & Handling (MSDS Summary)

While specific toxicological data for this exact ester is limited, handling should follow protocols for alkylating agents and halogenated heterocycles .

-

Hazards :

-

H315/H319 : Causes skin and serious eye irritation.

-

H335 : May cause respiratory irritation.

-

Sensitization : Triazoles can be potential skin sensitizers.

-

-

Storage : Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Protect from moisture to prevent ester hydrolysis.

-

Disposal : Halogenated organic waste. Do not mix with acid streams (risk of HCN evolution from triazole decomposition under extreme conditions, though rare).

References

-

Wang, X. J., et al. (2009). "Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles." Organic Letters, 11(23), 5460-5463.[1] Link(Mechanistic insight into triazole alkylation regioselectivity).

-

PubChem Compound Summary . "Ethyl 4-(3-bromophenyl)butanoate" (Analogous ester properties).[1][3] Link.[1]

-

Deb, M., et al. (2022). "Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer." RSC Advances. Link(Demonstrates Suzuki coupling on 3-bromo-1,2,4-triazole scaffolds).

-

Sigma-Aldrich . "3-Bromo-1-methyl-1H-1,2,4-triazole Safety Data Sheet."[1][4] Link(Safety proxy for bromo-triazole core).

Novel Bromo-Triazole Ester Building Blocks for Drug Discovery

A Technical Guide for Medicinal Chemists and Chemical Biologists

Executive Summary

The search for metabolically stable, structurally rigid, and functionally versatile pharmacophores is a constant driver in modern drug discovery. While the 1,2,3-triazole ring has established itself as a premier amide bioisostere, the 5-bromo-1,2,3-triazole-4-carboxylic acid ester represents a next-generation building block that offers three distinct advantages:

-

Bioisosterism: Mimics the electronic and spatial properties of a trans-amide bond with superior metabolic stability.

-

Halogen Bonding Capability: The C5-Bromine atom acts as a focused Lewis acid (σ-hole donor), enabling high-affinity, directional interactions with backbone carbonyls or nucleophilic residues in target proteins.

-

Divergent Synthetic Utility: The bromo-ester motif serves as a bifunctional "linchpin," allowing orthogonal elaboration via Pd-catalyzed cross-coupling (at C5) and amidation/hydrolysis (at C4).

This guide details the synthesis, physicochemical properties, and application of these novel building blocks.

The Pharmacophore: Beyond the "Click" Triazole

Amide Bioisosterism & Metabolic Stability

The 1,4-disubstituted 1,2,3-triazole is a classical bioisostere for the Z-amide bond. However, the introduction of a bromine atom at the C5 position and an ester at C4 creates a fully decorated scaffold (1,4,5-trisubstituted) that mimics the steric bulk of twisted amides or ortho-substituted biaryls.

Key Advantage: Unlike amides, which are susceptible to hydrolysis by amidases and proteases, the triazole ring is inert to hydrolytic cleavage and resistant to oxidative metabolism by CYP450 isoforms.

The "Bromo" Advantage: Halogen Bonding

The C5-Bromine is not merely a handle for synthesis; it is a functional pharmacophore. Due to the electron-withdrawing nature of the triazole ring, the bromine atom exhibits a pronounced region of positive electrostatic potential on its outer surface, known as the σ-hole .

-

Interaction Type: C-Br···O=C (Halogen Bond).

-

Directionality: Highly linear (angle ≈ 180°), offering greater geometric specificity than hydrogen bonds.

-

Strength: Comparable to weak-to-moderate hydrogen bonds (1–5 kcal/mol), often driving potency gains in hydrophobic pockets.

Synthetic Strategies

The synthesis of 5-bromo-1,2,3-triazoles requires bypassing the standard protonation step of the CuAAC mechanism. The most robust method utilizes 1-bromoalkynes directly in a copper-catalyzed cycloaddition.

Reaction Mechanism & Regioselectivity

Standard CuAAC yields 1,4-disubstituted triazoles.[1] To access the 5-bromo-1,4-disubstituted pattern, a specialized catalytic cycle is employed where the copper acetylide intermediate is intercepted by the electrophilic bromine source (internal transfer) or stabilized to prevent debromination.

Regiochemical Outcome:

Reaction of Organic Azide (R-N3) + Ethyl 3-bromopropiolate

Experimental Protocol: Synthesis of Ethyl 1-Benzyl-5-bromo-1,2,3-triazole-4-carboxylate

Note: This protocol is adapted for high fidelity and safety. All steps should be performed in a fume hood.

Reagents:

-

Benzyl azide (1.0 equiv)

-

Ethyl 3-bromopropiolate (1.1 equiv) [Caution: Lachrymator, skin irritant]

-

CuI (5 mol%)

-

TTTA (Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine) (5 mol%) - Crucial ligand to stabilize Cu-species and prevent byproduct formation.

-

THF/Water (2:1 v/v)

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask, dissolve Benzyl azide (1.0 mmol) and Ethyl 3-bromopropiolate (1.1 mmol) in THF (4 mL).

-

Catalyst Addition: Prepare a separate solution of CuI (10 mg) and TTTA (25 mg) in THF (1 mL) to form the catalyst complex (clear to slightly yellow solution). Add this to the main reaction mixture.

-

Initiation: Add water (2.5 mL) to the stirring mixture. The reaction may become slightly heterogeneous.

-

Reaction: Stir vigorously at room temperature for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1). The bromo-triazole typically runs slightly lower than the starting azide.

-

Workup: Dilute with EtOAc (30 mL) and wash with saturated aqueous NH4Cl (2 x 15 mL) to remove copper species (aqueous layer will turn blue). Wash with brine, dry over Na2SO4, and concentrate.

-

Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

-

Yield: Expect 85–95% of a white to off-white solid.

Synthesis Workflow Diagram[2]

Caption: Optimized workflow for the regioselective synthesis of 5-bromo-triazole esters via CuAAC.

Physicochemical & DMPK Profile

The substitution of an amide with a bromo-triazole ester significantly alters the molecular property profile.

Table 1: Comparative Properties of Linker Motifs

| Property | trans-Amide Linker | 1,4-Triazole (Standard) | 5-Bromo-Triazole Ester (Novel) | Impact on Drug Design |

| H-Bond Donor | Yes (NH) | Weak (C-H) | No (Halogen Bond Donor instead) | Removes desolvation penalty; improves permeability. |

| H-Bond Acceptor | Yes (C=O) | Yes (N2/N3) | Yes (N2/N3 + Ester C=O) | Retains recognition capability. |

| Lipophilicity (cLogP) | Low | Moderate | High | Increases membrane permeability; Bromo group adds ~0.6 logP. |

| Metabolic Stability | Low (Hydrolysis) | High | Very High | Excellent for improving half-life ( |

| Conformation | Flexible (cis/trans) | Rigid | Rigid & Bulky | Locks active conformation; Bromo group restricts rotation. |

Applications in Drug Discovery[3][4]

Fragment-Based Drug Discovery (FBDD)

The ethyl 5-bromo-1,2,3-triazole-4-carboxylate is an ideal "advanced fragment."

-

Vector 1 (N1): Varied by choice of starting azide (aromatic, aliphatic).

-

Vector 2 (C4-Ester): Hydrolysis to acid for amide coupling, or reduction to alcohol.

-

Vector 3 (C5-Bromo): Suzuki/Sonogashira coupling to access biaryl-mimics.

Peptidomimetics & Turn Inducers

Replacing a peptide bond (

PROTAC Linkers

In Proteolysis Targeting Chimeras (PROTACs), linker rigidity is correlated with improved degradation efficiency (cooperativity). The 5-bromo-triazole provides a rigid, linear connector that can also engage E3 ligase surface residues via halogen bonding, potentially enhancing ternary complex stability.

Divergent Functionalization Logic

Caption: Strategic elaboration pathways for the 5-bromo-triazole ester scaffold in medicinal chemistry.

References

-

Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315. Link

-

Schulze, B., & Schubert, U. S. (2014). Beyond Click Chemistry – Supramolecular Interactions of 1,2,3-Triazoles. Chemical Society Reviews, 43, 2522-2571. Link

-

Wilcken, R., Zimmermann, M. O., Lange, A., Joerger, A. C., & Boeckler, F. M. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 56(4), 1363–1388. Link

-

Valverde, I. E., Bauman, A., Kluba, C. A., Vomstein, S., & Mindt, T. L. (2013). 1,2,3-Triazoles as Amide Bioisosteres: Ligands for the Tumor-Targeting of Bombesin Receptors. Angewandte Chemie International Edition, 52(34), 8957-8960. Link

-

Kuijpers, B. H. M., et al. (2004). Synthesis of 5-Iodo-1,2,3-triazoles via Copper(I)-Catalyzed 1,3-Dipolar Cycloaddition.[2] Organic Letters, 6(18), 3123–3126. (Note: Foundational protocol for 5-halo-triazoles). Link

Sources

An In-depth Technical Guide to Ethyl 4-(3-bromo-1H-1,2,4-triazol-1-yl)butanoate: Synthesis, Safety, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 4-(3-bromo-1H-1,2,4-triazol-1-yl)butanoate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While a specific CAS number and dedicated Safety Data Sheet (SDS) for this compound are not publicly available, this document synthesizes information from related structures and precursors to offer a robust framework for its safe handling, synthesis, and potential applications. We will delve into a plausible synthetic pathway, outline critical safety protocols based on the reactivity of its constituent moieties, and explore its potential as a building block in the development of novel therapeutic agents. The 1,2,4-triazole core is a privileged scaffold in medicinal chemistry, known for its presence in a wide array of approved drugs.[1][2] The introduction of a bromo-substituent and an ethyl butanoate chain offers versatile handles for further chemical modification, making this compound a valuable intermediate for library synthesis in drug development programs.

Compound Identification and Safety Data

As of the latest search, a specific CAS Registry Number has not been assigned to Ethyl 4-(3-bromo-1H-1,2,4-triazol-1-yl)butanoate. Consequently, a dedicated Safety Data Sheet (SDS) is not available. However, a comprehensive safety profile can be inferred from the analysis of its structural components: the 3-bromo-1H-1,2,4-triazole core and the ethyl butanoate side chain.

Inferred Hazard Analysis

The primary hazards associated with this compound are likely to stem from the bromo-triazole moiety. Halogenated heterocyclic compounds can exhibit irritant and potentially sensitizing properties.

Hazard Statements (Inferred):

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.

Precautionary Statements (Inferred):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4][5]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][5]

-

P302+P352: IF ON SKIN: Wash with plenty of water.[3]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][5]

Personal Protective Equipment (PPE) and Handling

Given the inferred hazards, the following PPE and handling guidelines are strongly recommended:

| Protection Type | Specification | Rationale |

| Eye/Face Protection | Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH). | To prevent eye irritation from splashes or aerosols.[3] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. | To avoid skin irritation upon contact.[3] |

| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | To minimize inhalation of any potential vapors or aerosols.[3][5] |

| General Handling | Avoid formation of dust and aerosols. Use non-sparking tools.[3] | To minimize exposure and prevent ignition sources. |

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3] Keep away from strong oxidizing agents.

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Synthesis and Characterization

The synthesis of Ethyl 4-(3-bromo-1H-1,2,4-triazol-1-yl)butanoate can be achieved through the N-alkylation of 3-bromo-1H-1,2,4-triazole with a suitable ethyl butanoate derivative. A common and effective method involves the reaction with ethyl 4-bromobutanoate.

Proposed Synthetic Workflow

The proposed synthesis follows a standard nucleophilic substitution mechanism where the triazole nitrogen attacks the electrophilic carbon of the ethyl 4-bromobutanoate.

Caption: Proposed synthesis of Ethyl 4-(3-bromo-1H-1,2,4-triazol-1-yl)butanoate.

Detailed Experimental Protocol

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-bromo-1H-1,2,4-triazole (1.0 eq) in a suitable solvent such as anhydrous dimethylformamide (DMF) or acetonitrile.

-

Base Addition: Add a base such as anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (1.5-2.0 eq) to the solution. The base acts as a proton scavenger, facilitating the deprotonation of the triazole ring.

-

Alkylation: To the stirring suspension, add ethyl 4-bromobutanoate (1.1 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

-

Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. The filtrate is then concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to yield the pure Ethyl 4-(3-bromo-1H-1,2,4-triazol-1-yl)butanoate.

Characterization

The structure of the synthesized compound should be confirmed using standard analytical techniques:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the connectivity of the atoms and the successful N-alkylation.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the ester carbonyl and the triazole ring.

Applications in Drug Discovery and Development

The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry, appearing in numerous antifungal, antiviral, and anticancer agents.[1][2] The title compound serves as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications.

Role as a Chemical Building Block

The presence of both a bromo-substituent and an ester functional group allows for a wide range of subsequent chemical transformations.

Caption: Potential chemical modifications of the title compound.

-

Cross-Coupling Reactions: The bromo-group is an excellent handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination. This allows for the introduction of a wide variety of aryl, alkynyl, and amino substituents at the C3 position of the triazole ring, which is a common strategy for modulating biological activity.[1]

-

Side-Chain Modification: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a library of amides. Alternatively, the ester can be reduced to the primary alcohol, providing another point for derivatization.

Potential Therapeutic Areas

Derivatives of functionalized triazoles have shown promise in a number of therapeutic areas:

-

Oncology: Many 1,2,4-triazole derivatives have been investigated as anticancer agents.[1][6]

-

Infectious Diseases: The triazole scaffold is famously found in many antifungal drugs (e.g., Voriconazole).[7]

-

Neuroscience: Certain triazole compounds have been explored for their potential in treating neurological disorders.

The ability to rapidly generate a diverse library of compounds from Ethyl 4-(3-bromo-1H-1,2,4-triazol-1-yl)butanoate makes it a valuable tool for high-throughput screening and lead optimization in drug discovery campaigns.

Conclusion

Ethyl 4-(3-bromo-1H-1,2,4-triazol-1-yl)butanoate is a promising and versatile building block for chemical synthesis and drug discovery. While specific safety data is not yet available, a thorough understanding of the hazards associated with its constituent parts allows for its safe handling and use in a research setting. Its dual functionality provides a rich platform for the creation of diverse chemical libraries, paving the way for the discovery of novel therapeutic agents across a spectrum of diseases. As research in this area continues, it is likely that the full potential of this and related compounds will be further elucidated.

References

-

Synthesis and biological evaluation of some newer triazole based Schiff's bases - Der Pharma Chemica. Available from: [Link]

-

Ethyl Butanoate - Safety Data Sheet. Available from: [Link]

-

ethyl butanoate | CAS#:105-54-4 | Chemsrc. Available from: [Link]

-

Safety Data Sheet - ETHYL BUTYRATE. Available from: [Link]

-

Facile synthesis of bromo- and iodo-1,2,3-triazoles - ResearchGate. Available from: [Link]

-

Synthesis and Antimicrobial Activity of some Biheterocyclic Compounds - Indian Journal of Pharmaceutical Sciences. Available from: [Link]

-

Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation - PMC. Available from: [Link]

-

Material Safety Data Sheet - Ethyl Butyrate MSDS. Available from: [Link]

-

Process Development of Voriconazole: A Novel Broad-Spectrum Triazole Antifungal Agent - ResearchGate. Available from: [Link]

-

Ethyl 4-(3-ethyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-4-yl)benzoate - PMC. Available from: [Link]

-

Discovery of Novel 1,2,3-triazole Derivatives as IDO1 Inhibitors - MDPI. Available from: [Link]

Sources

- 1. Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ethyl 4-(3-ethyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-4-yl)benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. 7343-33-1|5-Bromo-1H-1,2,4-triazole|BLD Pharm [bldpharm.com]

- 5. fishersci.ca [fishersci.ca]

- 6. thieme-connect.de [thieme-connect.de]

- 7. researchgate.net [researchgate.net]

Metabolic Stability of Ethyl Ester Linkers in Triazole-Containing Pharmaceuticals: Mechanisms, Assessment, and Design Strategies

An In-Depth Technical Guide:

Introduction: The Double-Edged Sword of the Ester Linker

In modern drug development, the metabolic stability of a new chemical entity is a cornerstone of its pharmacokinetic profile, profoundly influencing its efficacy, safety, and dosing regimen.[1] For molecules incorporating a triazole core—a motif valued for its metabolic robustness and versatile chemical properties—the inclusion of linker moieties is often necessary to achieve desired pharmacological activity.[2][3] Among these, the ethyl ester linker is a common feature, frequently employed as a prodrug strategy to enhance the oral bioavailability of a parent drug containing a carboxylic acid by increasing its lipophilicity for better membrane transport.[4][5]

However, this intentional lability presents a critical challenge. The very enzymes that activate such prodrugs can also lead to rapid, uncontrolled clearance if the ester is a structural component of an active drug, rendering it ineffective.[4][6] This guide provides a comprehensive technical overview of the factors governing the metabolic stability of ethyl ester linkers within triazole drugs. We will explore the primary enzymatic and chemical pathways of degradation, detail the authoritative in vitro protocols for assessing this stability, and discuss strategic chemical modifications to modulate the linker's metabolic fate, thereby empowering researchers to make more informed decisions in the lead optimization process.

Part 1: Core Mechanisms of Metabolic Degradation

The stability of an ethyl ester linker in a triazole-containing drug is not governed by a single factor but is rather a multifactorial outcome of its susceptibility to enzymatic and chemical hydrolysis, alongside the metabolism of the overall molecule.

The Primary Pathway: Enzymatic Hydrolysis by Carboxylesterases (CEs)

The most significant metabolic liability for an ethyl ester is hydrolysis catalyzed by carboxylesterases (CEs), a family of serine hydrolases.[7] These enzymes are ubiquitously expressed but show distinct tissue distribution and substrate specificities, which are critical considerations for drug design.[8]

-

Human Carboxylesterase 1 (hCE1): Predominantly found in the liver, hCE1 is crucial for the metabolism and activation of many ester-containing drugs.[4] It generally prefers substrates with a large acyl group and a small alcohol moiety.[4] Its high concentration in the liver makes it a primary determinant of first-pass metabolism for orally administered drugs.[8]

-

Human Carboxylesterase 2 (hCE2): Primarily expressed in the small intestine and liver, hCE2 plays a significant role in the metabolism of drugs during absorption.[4][9] In contrast to hCE1, it favors substrates with a small acyl group and a larger, bulkier alcohol group.[4]

The hydrolysis reaction catalyzed by these enzymes converts the ester into its corresponding carboxylic acid and ethanol, typically resulting in more polar metabolites that are more readily excreted.[4][10] This biotransformation can be either a desired activation step for a prodrug or an undesired inactivation pathway for an active compound.[4]

Oxidative Metabolism: The Role of Cytochrome P450 (CYP) Enzymes

While the ester bond itself is not a direct substrate for Cytochrome P450 (CYP) enzymes, these enzymes are central to the overall metabolism of most small molecule drugs, including triazoles.[11][12] Triazole antifungal agents are well-known substrates and inhibitors of several CYP isozymes, particularly CYP3A4, CYP2C9, and CYP2C19.[13][14]

Metabolism by CYPs can occur on the triazole ring or other parts of the molecule, leading to hydroxylated or N-dealkylated metabolites. While the triazole ring itself is generally stable to metabolic degradation, oxidative metabolism at a site adjacent to the ester linker could potentially influence its stability indirectly through electronic or steric changes in the resulting metabolite.[3][15] Therefore, assessing CYP-mediated metabolism is crucial for understanding the complete metabolic profile.

Chemical Stability: The Resilience of the Triazole Core

The 1,2,3-triazole ring is renowned for its exceptional chemical stability. It is generally resistant to hydrolysis under acidic or basic conditions, as well as to redox reactions and metabolic degradation.[15][16] This inherent stability makes it an excellent and reliable scaffold or linker component in medicinal chemistry.[17][18] The ethyl ester bond, while more labile, also possesses reasonable chemical stability at physiological pH (7.4) in the absence of enzymatic activity. The primary driver of its degradation in vivo is overwhelmingly enzymatic.

The following diagram illustrates the principal metabolic routes for a hypothetical triazole drug containing an ethyl ester linker.

Caption: Primary metabolic pathways for a triazole drug with an ethyl ester linker.

Part 2: Authoritative Methodologies for Stability Assessment

To proactively manage metabolic liabilities, a suite of robust in vitro assays should be employed early in the drug discovery pipeline. These assays provide quantitative data to rank-order compounds and guide structural modifications.

Liver Microsomal Stability Assay

This assay is the workhorse for evaluating Phase I metabolic stability, primarily mediated by CYP enzymes.[19][20] Liver microsomes are subcellular fractions containing a high concentration of these enzymes.[21]

We use liver microsomes because they provide a concentrated, cost-effective source of the most important Phase I enzymes, allowing for high-throughput screening.[19] The inclusion of the cofactor NADPH is critical, as it is required for the catalytic activity of CYPs.[22] Running a parallel incubation without NADPH helps to distinguish CYP-mediated metabolism from other potential degradation pathways.

-

Preparation:

-

Thaw pooled human liver microsomes (e.g., from a commercial supplier) at 37°C.

-

Prepare a 0.1 M phosphate buffer (pH 7.4).

-

Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

-

Prepare an NADPH regenerating system solution in phosphate buffer.

-

-

Incubation:

-

In a 96-well plate, add phosphate buffer.

-

Add the test compound to achieve a final concentration of 1 µM (final DMSO concentration should be ≤ 0.1%).

-

Add liver microsomes to a final concentration of 0.5 mg/mL protein.[22]

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiate the reaction by adding the NADPH solution.

-

-

Time-Point Sampling:

-

At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the incubation mixture.[22]

-

Immediately quench the reaction by adding the aliquot to a separate plate containing ice-cold acetonitrile with an internal standard. This precipitates the microsomal proteins and stops all enzymatic activity.[19]

-

-

Analysis:

-

Centrifuge the quenched samples to pellet the precipitated protein.

-

Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound relative to the internal standard.

-

-

Data Interpretation:

-

Plot the natural logarithm of the percentage of compound remaining versus time.

-

The slope of the linear regression line (k) is used to calculate the half-life (t½) and the intrinsic clearance (CLint).

-

t½ = 0.693 / k

-

CLint (µL/min/mg protein) = (k / microsomal protein concentration) * 1000

-

-

Caption: Step-by-step workflow for the in vitro liver microsomal stability assay.

Plasma Stability Assay

This assay is essential for any drug containing an ester linker, as it directly measures stability against plasma esterases.[23][24] It is particularly important for predicting the fate of intravenously administered drugs and for understanding the activation of ester-based prodrugs in circulation.[6][25]

We use plasma from multiple species (e.g., rat, dog, human) because esterase activity can vary significantly between them, which is a critical translatability factor.[6] The assay is run at 37°C to mimic physiological conditions. Unlike the microsomal assay, no cofactor is needed as esterases are naturally active in plasma.

-

Preparation:

-

Thaw frozen plasma (e.g., human, rat) at 37°C.

-

Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

-

-

Incubation:

-

In a 96-well plate, add plasma.

-

Add the test compound to a final concentration of 1-5 µM.

-

Incubate the plate at 37°C.[24]

-

-

Time-Point Sampling:

-

Analysis:

-

Centrifuge the quenched samples.

-

Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

-

-

Data Interpretation:

-

Plot the percentage of compound remaining versus time.

-

Calculate the half-life (t½) from the slope of the first-order decay curve.

-

The output of these assays allows for a clear classification of compound stability.

| Compound ID | Assay Type | Half-Life (t½, min) | Intrinsic Clearance (CLint) | Stability Classification |

| TRZ-001 | Human Plasma | > 240 | N/A | High |

| TRZ-002 | Human Plasma | 45 | N/A | Moderate |

| TRZ-003 | Human Plasma | < 5 | N/A | Low (Rapidly Hydrolyzed) |

| TRZ-001 | HLM (+NADPH) | 15 | High (e.g., 150 µL/min/mg) | Low |

| TRZ-004 | HLM (+NADPH) | 75 | Moderate (e.g., 30 µL/min/mg) | Moderate |

| TRZ-005 | HLM (+NADPH) | > 120 | Low (e.g., < 10 µL/min/mg) | High |

Part 3: Design Strategies for Modulating Ester Linker Stability

Armed with in vitro stability data, medicinal chemists can implement rational design strategies to fine-tune the metabolic profile of a triazole-based drug candidate.

Steric Hindrance: Shielding the Ester Bond

One of the most effective strategies is to introduce steric bulk near the ester carbonyl group.[27] Bulky substituents can physically block the approach of the catalytic serine residue of esterases, thereby reducing the rate of hydrolysis.

-

Example: Replacing a hydrogen on the α-carbon of the acyl or alcohol portion with a methyl or cyclopropyl group can dramatically increase plasma stability.

Electronic Modulation

The rate of hydrolysis is sensitive to the electronic nature of the ester. Withdrawing electron density from the carbonyl carbon can make it more electrophilic and susceptible to nucleophilic attack by the esterase. Conversely, donating electron density can decrease its reactivity. This can be modulated by changing substituents on the structures flanking the ester.

Bioisosteric Replacement

If the ester linkage is not a prodrug moiety and its cleavage leads to inactivation, replacing it entirely with a more stable isostere is a powerful strategy.

-

Ester to Amide: Replacing the ester linkage with an amide bond is a classic approach to enhance metabolic stability, as amides are significantly more resistant to hydrolysis than esters.[]

-

Ester to Reverse Amide or other stable groups: Depending on the synthetic feasibility and SAR, other stable linkers can be explored.

Positional Isomerism and Linker Design

The placement of the triazole ring relative to the ester can impact the overall molecule's conformation and properties.[29] While the triazole itself is stable, its position within a linker can influence how the ester moiety is presented to metabolizing enzymes. Systematically altering the linker length and the position of the triazole can be used to optimize both stability and pharmacological activity.[29]

Conclusion

The ethyl ester linker in triazole drugs occupies a pivotal role, acting as a key determinant of the compound's pharmacokinetic profile. Its metabolic stability is a delicate balance, which can be either a prerequisite for prodrug activation or a liability leading to rapid clearance. A thorough understanding of the enzymatic machinery, primarily carboxylesterases and cytochrome P450s, is essential. By employing a systematic and robust panel of in vitro assays, such as the liver microsomal and plasma stability assays, drug development professionals can gain critical insights early in the discovery process. This data, in turn, enables the implementation of rational, structure-based design strategies—from introducing steric shields to performing bioisosteric replacements—to intelligently modulate metabolic stability and ultimately engineer safer, more effective medicines.

References

-

Investigating the role of cytochrome P450 enzymes in triazole drug efficacy and toxicity in whole organism zebrafish model. (n.d.). Clemson University. [Link]

-

Fukami, T., & Nakajima, M. (2011). The emerging role of human esterases. Drug Metabolism and Pharmacokinetics, 26(3), 241-252. [Link]

-

Investigating the role of cytochrome P450 enzymes in triazole drug efficacy and toxicity in whole organism zebrafish model. (n.d.). Clemson University TigerPrints. [Link]

-

The enzymatic basis of drug-drug interactions with systemic triazole antifungals. (2007). Pharmacology & Therapeutics, 116(2), 212-227. [Link]

-

Fukami, T., & Nakajima, M. (2011). The emerging role of human esterases. Drug Metabolism and Pharmacokinetics. [Link]

-

Imai, T. (2006). Esterases involved in hydrolysis of prodrug and antedrug/soft drug. ResearchGate. [Link]

-

Hughes, C. A., et al. (2017). Drug-drug interactions between triazole antifungal agents used to treat invasive aspergillosis and immunosuppressants metabolized by cytochrome P450 3A4. Medical Mycology, 55(suppl_1), S31-S40. [Link]

-

Gubbins, P. O. (2011). Triazole antifungal agents drug-drug interactions involving hepatic cytochrome P450. Expert Opinion on Drug Metabolism & Toxicology, 7(11), 1411-1429. [Link]

-

Laizure, S. C., et al. (2013). The role of human carboxylesterases in drug metabolism: have we overlooked their importance? Pharmacotherapy, 33(2), 210-222. [Link]

-

D'Souza, D., & Müller, T. J. J. (2017). 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview. European Journal of Medicinal Chemistry, 139, 87-117. [Link]

-

Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. (2024). Advances in Chemical Engineering and Science, 14, 185-207. [Link]

-

Protocol for the Human Liver Microsome Stability Assay. (n.d.). ResearchGate. [Link]

-

Plasma Stability Assay. (n.d.). Bienta. [Link]

-

Special Issue : Synthesis and Application of 1,2,3-Triazole Derivatives. (n.d.). MDPI. [Link]

-

Zhu, W., et al. (2014). Human carboxylesterases: a comprehensive review. Acta Pharmaceutica Sinica B, 4(3), 205-214. [Link]

-

Plasma Stability. (n.d.). Cyprotex. [Link]

-

Plasma Stability Assay. (n.d.). Domainex. [Link]

-

Microsomal Clearance/Stability Assay. (n.d.). Domainex. [Link]

-

A review on 'Triazoles': their chemistry, synthesis & pharmacological characterstics. (2021). JETIR, 8(7). [Link]

-

Microsomal Stability - In Vitro Assay. (n.d.). Charnwood Discovery. [Link]

-

Metabolic Stability Assays. (n.d.). Merck Millipore. [Link]

-

Microsomal stability assay for human and mouse liver microsomes. (n.d.). Drug Metabolism. [Link]

-

Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). Molecules, 27(9), 2684. [Link]

-

Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. (2024). Journal of Medicinal Chemistry. [Link]

-

Plasma Stability Assay. (n.d.). Creative Bioarray. [Link]

-

Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. (n.d.). NEDMDG. [Link]

-

The hydrolysis of the carbamate group and ethyl ester group of the dabigatran etexilate prodrug by carboxylesterases. (n.d.). ResearchGate. [Link]

-

ADME Plasma Stability Assay. (n.d.). BioDuro. [Link]

-

Modulation of Carboxylesterase-Mediated Drug Metabolism by Natural Products. (2016). Molecules, 21(4), 437. [Link]

-

Carboxylesterases: Sources, Characterization and Broader Applications. (2018). ResearchGate. [Link]

-

Services for in vitro Metabolism research. (n.d.). Admescope. [Link]

-

Metabolic Stability and Metabolite Analysis of Drugs. (n.d.). Creative Biolabs. [Link]

-

Examination of the Impact of Triazole Position within Linkers on Solubility and Lipophilicity of a CDK9 Degrader Series. (2023). ACS Medicinal Chemistry Letters. [Link]

-

Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. (2021). Current Drug Metabolism. [Link]

-

Metabolic Stability and Metabolite Analysis of Drugs. (2024). Creative Diagnostics. [Link]

-

Application of triazoles as bioisosteres and linkers in the development of microtubule targeting agents. (2020). RSC Medicinal Chemistry. [Link]

-

Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential. (2022). Arabian Journal of Chemistry, 15(1), 103525. [Link]

-

Significance of triazole-derivatives: Their chemistry, synthesis, and clinical applications. (2023). International Journal of Chemical Studies. [Link]

-

The Overview on the Pharmacokinetic and Pharmacodynamic Interactions of Triazoles. (2021). Pharmaceutics, 13(10), 1545. [Link]

-

Determination of Chemical and in vitro Metabolic Stability Studies of New Triazole Antitubercular Compounds to Optimize Lead Com. (n.d.). SciSpace. [Link]

-

Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. (2021). Frontiers in Pharmacology. [Link]

-

What is the importance of metabolic stability in drug design? (n.d.). Patsnap Synapse. [Link]

Sources

- 1. What is the importance of metabolic stability in drug design? [synapse.patsnap.com]

- 2. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]

- 3. Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]

- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 7. Human carboxylesterases: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. open.clemson.edu [open.clemson.edu]

- 12. Triazole antifungal agents drug-drug interactions involving hepatic cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The enzymatic basis of drug-drug interactions with systemic triazole antifungals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Drug-drug interactions between triazole antifungal agents used to treat invasive aspergillosis and immunosuppressants metabolized by cytochrome P450 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. jetir.org [jetir.org]

- 18. Application of triazoles as bioisosteres and linkers in the development of microtubule targeting agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]

- 20. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 21. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]

- 22. charnwooddiscovery.com [charnwooddiscovery.com]

- 23. Plasma Stability Assay | Bienta [bienta.net]

- 24. Plasma Stability Assay | Domainex [domainex.co.uk]

- 25. ADME Plasma Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 26. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 27. nedmdg.org [nedmdg.org]

- 29. Examination of the Impact of Triazole Position within Linkers on Solubility and Lipophilicity of a CDK9 Degrader Series - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Synthesis Protocol for Ethyl 4-(3-bromo-1H-1,2,4-triazol-1-yl)butanoate

Abstract & Utility

This application note details a robust, scalable protocol for the synthesis of Ethyl 4-(3-bromo-1H-1,2,4-triazol-1-yl)butanoate . This molecule serves as a critical hetero-bifunctional linker intermediate, widely utilized in the development of Proteolysis Targeting Chimeras (PROTACs) and fragment-based drug discovery (FBDD). The 3-bromo-1,2,4-triazole moiety acts as a versatile handle for subsequent palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Sonogashira) or nucleophilic aromatic substitutions (

Retrosynthetic Analysis & Strategic Design

The Regioselectivity Challenge

The core challenge in synthesizing N-substituted 1,2,4-triazoles is controlling regioselectivity. 3-Bromo-1H-1,2,4-triazole exists in tautomeric equilibrium. Alkylation typically yields a mixture of N1 (desired) and N2 isomers, with N4 alkylation being rare under basic conditions.

-

N1-Alkylation (Target): Generally favored sterically and thermodynamically in 3-substituted triazoles.

-

N2-Alkylation (Byproduct): Often forms as a competitive impurity, requiring chromatographic separation.

Synthetic Strategy

We employ a base-mediated nucleophilic substitution (

-

Base: Potassium Carbonate (

) is selected over Sodium Hydride ( -

Solvent: N,N-Dimethylformamide (DMF) ensures solubility of the triazole anion and promotes the

mechanism. -

Alkylating Agent: Ethyl 4-bromobutanoate acts as the electrophile.

Figure 1: Reaction scheme illustrating the divergent alkylation pathways.

Detailed Experimental Protocol

Reagents & Materials Table

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4] | Amount (Example) | Role |

| 3-Bromo-1H-1,2,4-triazole | 147.96 | 1.0 | 1.48 g (10 mmol) | Substrate |

| Ethyl 4-bromobutanoate | 195.05 | 1.1 | 2.15 g (1.72 mL) | Electrophile |

| Potassium Carbonate ( | 138.21 | 2.0 | 2.76 g | Base |

| DMF (Anhydrous) | - | - | 20 mL | Solvent |

| Ethyl Acetate (EtOAc) | - | - | - | Extraction/Eluent |

| Hexanes | - | - | - | Eluent |

Step-by-Step Procedure

Step 1: Reaction Setup

-

Preparation: Oven-dry a 100 mL round-bottom flask (RBF) and equip it with a magnetic stir bar. Purge with nitrogen (

) or argon. -

Dissolution: Add 3-Bromo-1H-1,2,4-triazole (1.48 g, 10 mmol) and anhydrous DMF (20 mL). Stir until fully dissolved.

-

Deprotonation: Add anhydrous

(2.76 g, 20 mmol) in a single portion. The suspension may become slightly cloudy. Stir at Room Temperature (RT) for 30 minutes to ensure formation of the triazolide anion.-

Expert Insight: Pre-stirring the base is crucial to ensure the nucleophile is ready, reducing the chance of side reactions with the alkyl bromide.

-

-

Alkylation: Add Ethyl 4-bromobutanoate (2.15 g, 11 mmol) dropwise via syringe over 5 minutes.

-

Incubation: Heat the reaction mixture to 60°C and stir for 12–16 hours.

-

Monitoring: Monitor reaction progress by TLC (System: 50% EtOAc in Hexanes). The starting triazole (

) should disappear, and two new spots (N1 and N2 isomers) will appear. The N1 isomer is typically the lower

-

Step 2: Workup

-

Quench: Cool the mixture to RT. Pour the reaction mixture into ice-cold water (100 mL) to dissolve inorganic salts and precipitate the organic products (or form an emulsion).

-

Extraction: Extract the aqueous layer with EtOAc (

mL). -

Wash: Combine the organic layers and wash sequentially with:

-

Water (

mL) – Critical to remove DMF. -

Brine (

mL).

-

-

Drying: Dry the organic phase over anhydrous

, filter, and concentrate under reduced pressure (Rotavap) to yield a crude yellow oil.

Step 3: Purification (Isomer Separation)

-

Column Chromatography: The crude residue contains both N1 and N2 isomers.

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Gradient: Start with 10% EtOAc/Hexanes and gradient up to 60% EtOAc/Hexanes.

-

-

Fraction Collection:

-

N2 Isomer (Minor): Usually elutes first (less polar).

-

N1 Isomer (Major - Target): Elutes second (more polar).

-

-

Isolation: Pool the fractions containing the major product, concentrate, and dry under high vacuum to afford Ethyl 4-(3-bromo-1H-1,2,4-triazol-1-yl)butanoate as a clear to pale yellow oil (or low-melting solid).

Figure 2: Workup and purification workflow.

Quality Control & Characterization

To validate the synthesis, compare the spectral data against these expected values. The regiochemistry (N1 vs N2) is best confirmed by NOESY NMR (interaction between alkyl

Expected Data for Target (N1-Isomer)

-

Appearance: Pale yellow oil.[5]

-

Yield: 60–75% (after chromatography).

-

NMR (400 MHz,

- 8.05 (s, 1H, Triazole C5-H ) – Note: N2 isomer C5-H often shifts upfield.

-

4.15 (t,

-

4.12 (q,

-

2.35 (t,

-

2.18 (m, 2H, C-CH

-

1.25 (t,

-

NMR (100 MHz,

-

Characteristic triazole carbons at approx. 145 ppm (C5) and 130 ppm (C3-Br).

-

Ester carbonyl at approx. 172 ppm.

-

-

Mass Spectrometry (ESI+):

Troubleshooting & Optimization

| Issue | Possible Cause | Solution |

| Low Yield | Incomplete reaction or hydrolysis of ester. | Ensure reagents are anhydrous. Do not overheat (>80°C). Check pH during workup (avoid strong bases). |

| High N2 Isomer Ratio | Solvent polarity or temperature effects. | Switch solvent to Acetone (reflux) or Acetonitrile. Lower temperature generally favors the kinetic product (often N1), but thermodynamics usually favor N1 for 3-bromo derivatives too. |

| DMF Contamination | Inefficient washing. | Use copious water washes or add 5% LiCl solution to the aqueous wash to pull out DMF. |

| Product is Solid | High purity. | If the oil solidifies, recrystallize from Hexanes/Ether. |

Safety Information

-

3-Bromo-1,2,4-triazole: Irritant. Avoid inhalation.

-

Ethyl 4-bromobutanoate: Lachrymator and skin irritant. Handle in a fume hood.

-

DMF: Hepatotoxic and readily absorbed through skin. Use double gloves.

References

-

Regioselectivity in Triazole Alkylation

- Source: Boraei, A. T. A., et al. "Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes." Chemistry of Heterocyclic Compounds, 2016.

- Relevance: Establishes the N1 vs N2 alkylation patterns and separ

-

(Representative context based on search result 1.1)

-

VHL Ligand Synthesis Context

-

Source: Frost, J., et al. "Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection." Organic & Biomolecular Chemistry, 2024.[2]

- Relevance: Describes the utility of functionalized heterocycles in VHL ligand design, validating the significance of the target molecule.

-

-

General Alkylation Protocol (Analogous)

-

Reagent Data

-

Source: Sigma-Aldrich Product Sheet: Ethyl 4-bromobutyrate.

- Relevance: Physical properties and safety data for the alkyl

-

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ethyl 1H-1,2,4-triazole-1-acetate | C6H9N3O2 | CID 557521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ethyl 4-bromo-3-oxobutanoate | Sigma-Aldrich [sigmaaldrich.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. danabiosci.com [danabiosci.com]

- 7. Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles [organic-chemistry.org]

Application Note: Suzuki-Miyaura Coupling of 3-Bromo-1,2,4-Triazoles

This Application Note is designed for researchers and medicinal chemists requiring robust, reproducible protocols for the Suzuki-Miyaura cross-coupling of 3-bromo-1,2,4-triazoles. It synthesizes modern catalytic strategies with practical troubleshooting to overcome the inherent challenges of this electron-rich, nitrogen-dense scaffold.

Executive Summary & Strategic Analysis

The 1,2,4-triazole ring is a "privileged scaffold" in drug discovery (e.g., Fluconazole, Letrozole), yet the 3-bromo-1,2,4-triazole intermediate presents specific synthetic hurdles. Unlike simple aryl halides, this substrate poses two primary mechanistic challenges:

-

Catalyst Poisoning (The "Azole Effect"): The N2 and N4 nitrogens are potent

-donors capable of displacing phosphine ligands from the Palladium center, forming inactive Pd-azole complexes. This is most severe in unprotected (NH) triazoles. -

Tautomeric Ambiguity: 3-bromo-1H-1,2,4-triazole exists in equilibrium with its 5-bromo tautomer. Without N-protection, regioselectivity is uncontrolled, and the acidic N-H proton (

) consumes base, impeding the transmetallation step.

Strategic Recommendation:

-

Route A (High Reliability): Protect the Nitrogen first (SEM, THP, or Bn). This locks the tautomer, prevents catalyst poisoning, and allows the use of standard, cheaper catalysts like Pd(dppf)Cl

. -

Route B (High Efficiency): Direct coupling of unprotected triazoles using Third-Generation Buchwald Precatalysts (e.g., XPhos Pd G3). This avoids protection/deprotection steps but requires more expensive catalysts.

Decision Logic for Reaction Conditions

Figure 1: Strategic decision tree for selecting the optimal coupling pathway.

Critical Mechanistic Factors

The Nitrogen Protecting Group Strategy

For Route A , the choice of protecting group dictates the stability of the triazole during the basic Suzuki conditions (usually aqueous carbonate or phosphate).

| Protecting Group | Stability (Suzuki Conditions) | Deprotection | Recommendation |

| THP (Tetrahydropyranyl) | Moderate (Acid sensitive) | Mild Acid (HCl/MeOH) | Standard. Good balance of stability and ease of removal. |

| SEM (Trimethylsilylethoxymethyl) | Excellent | TBAF or Acid | Best for Scale. Withstands harsh bases/temps. |

| Trt (Trityl) | Good | Mild Acid | Bulky. Can hinder oxidative addition if sterically crowded. |

| Bn (Benzyl) | Excellent | Hydrogenation/Lewis Acid | Avoid if final product contains reducible alkenes. |

Ligand Selection[1]

-

For N-Protected Substrates: Bidentate ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) are superior because they resist displacement by the triazole nitrogens better than monodentate ligands like PPh

. -

For Unprotected Substrates: Bulky, electron-rich dialkylbiaryl phosphines (XPhos, SPhos ) are mandatory. They facilitate oxidative addition on the electron-rich triazole and create a steric shell that prevents N-coordination to the Pd center.

Standardized Protocols

Protocol A: Coupling of N-Protected 3-Bromo-1,2,4-Triazoles

Best for: Scalable synthesis, difficult boronic acids, and high yields.

Reagents:

-

Substrate: 1-(THP)-3-bromo-1,2,4-triazole (1.0 equiv)

-

Boronic Acid: Aryl/Heteroaryl boronic acid (1.2–1.5 equiv)

-

Catalyst: Pd(dppf)Cl

[1]·DCM complex (3–5 mol%) -

Base: K

CO -

Solvent: 1,4-Dioxane (degassed)

Procedure:

-

Setup: Charge a reaction vial with the protected triazole, boronic acid, and Pd(dppf)Cl

·DCM. -

Inertion: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

-

Solvent Addition: Add 1,4-Dioxane (concentration ~0.2 M) and 2.0 M aq. K

CO -

Reaction: Heat to 90–100 °C for 4–16 hours. Monitor by LCMS.

-

Workup: Dilute with EtOAc, wash with water/brine. Dry over Na

SO -

Purification: Flash chromatography (typically Hexane/EtOAc or DCM/MeOH).

Why this works: The THP group blocks the N-H, preventing base consumption and coordination. Pd(dppf)Cl

Protocol B: Direct Coupling of Unprotected 3-Bromo-1,2,4-Triazoles

Best for: Rapid library generation, avoiding protection steps.

Reagents:

-

Substrate: 3-Bromo-1H-1,2,4-triazole (1.0 equiv)

-

Boronic Acid: Aryl boronic acid (1.5–2.0 equiv)[2]

-

Catalyst: XPhos Pd G3 or SPhos Pd G3 (2–5 mol%)

-

Base: K

PO -

Solvent: n-Butanol/Water (4:1) or 1,4-Dioxane/Water (4:1)

Procedure:

-

Setup: Charge vial with 3-bromo-1,2,4-triazole, boronic acid, base, and precatalyst.

-

Solvent: Add the solvent mixture (degassed).

-

Reaction: Heat to 100–110 °C . Note: Higher temperature is often required to overcome the energy barrier of the inactive Pd-azole resting state.

-

Workup: Careful acidification may be needed to extract the amphoteric product from the aqueous layer, or use n-Butanol for extraction.

Why this works: The G3 precatalyst releases the active L-Pd(0) species immediately upon heating, bypassing the difficult reduction of Pd(II) to Pd(0) often stalled by azoles. XPhos provides extreme steric bulk, preventing the free triazole nitrogen from binding to the palladium.

Protocol C: Microwave-Assisted Conditions

Best for: Stubborn substrates or when thermal degradation is observed over long reaction times.

-

Catalyst: Pd(PPh

) -

Base: Na

CO -

Solvent: DME/Water/Ethanol (7:3:2)

-

Conditions: Microwave irradiation at 130 °C for 20–40 minutes.

-

Note: The addition of Ethanol helps solubilize the boronic acid and facilitates transmetallation in this ternary system.

Troubleshooting & Optimization Guide

| Observation | Root Cause | Corrective Action |

| Low Conversion (<20%) | Catalyst Poisoning | Switch to Protocol B (Buchwald G3) or increase catalyst loading to 10 mol%. |

| Protodehalogenation (H-Triazole formed) | Reductive Elimination of H-Pd-Ar | Use a milder base (K |

| Homocoupling of Boronic Acid | Oxidative coupling | Degas solvents thoroughly (freeze-pump-thaw). Add boronic acid slowly (syringe pump). |

| Regioisomers in Product | Tautomerism (in Protocol B) | This is rare for 3-bromo, but if N-alkylation is performed during the sequence, ensure N1 vs N2 selectivity is controlled by sterics. |

Visualization of Catalyst Activation Pathway

Figure 2: The critical importance of bulky ligands (XPhos) in preventing the "Poisoning" pathway shown in dashed red.

References

-

Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Source: National Institutes of Health (PMC) / J Am Chem Soc. Key Insight: Establishes XPhos and SPhos as superior ligands for unprotected azoles, overcoming catalyst inhibition.

-

Development of di-arylated 1,2,4-triazole-based derivatives: synthesis and biological evaluation. Source: RSC Advances / NIH. Key Insight: Details "programmed arylation" strategies, utilizing Chan-Evans-Lam coupling for N-arylation followed by Suzuki coupling for C-arylation.

-

Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions. Source: MDPI (Molecules). Key Insight: Provides conventional protocols (Pd(PPh3)4/Toluene/H2O) for 3,5-dibromo-triazole derivatives.[3]

-

Suzuki-Miyaura Cross-Coupling of Unprotected ortho-bromoanilines. Source: RSC Advances.[5] Key Insight: While focused on anilines, this reinforces the utility of boronic esters and specific base conditions for substrates with free NH groups.

Sources

- 1. reddit.com [reddit.com]

- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties [mdpi.com]

- 4. Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]

Procedure for N-alkylation of 3-bromo-1,2,4-triazole with ethyl 4-bromobutyrate

Core Directive & Strategic Analysis

1.1 Executive Summary This application note details the optimized protocol for the synthesis of ethyl 4-(3-bromo-1H-1,2,4-triazol-1-yl)butanoate via the N-alkylation of 3-bromo-1,2,4-triazole. This scaffold is a critical intermediate in the development of bioactive heterocycles, particularly for antifungal and oncology pipelines.

1.2 The Scientific Challenge: Ambident Nucleophilicity The core challenge in alkylating 1,2,4-triazoles is regioselectivity . The 1,2,4-triazole ring is an ambident nucleophile with three potential nitrogen sites for alkylation (N1, N2, and N4).

-

N1-Alkylation (Thermodynamic/Kinetic Major): In the presence of a mild base (e.g.,

) and an alkyl halide, the N1-isomer is generally the predominant product due to the high nucleophilicity of the N1 position in the triazolate anion. -

N2-Alkylation (Minor/Impurity): Steric hindrance at C3 (in this case, a Bromine atom) can occasionally influence the ratio, but N2-alkylation remains a common impurity that must be chromatographically separated.

-

N4-Alkylation (Rare): Typically observed only under specific conditions or with transient quaternization.

1.3 Reaction Design Strategy

To maximize the N1/N2 ratio and yield, this protocol utilizes Acetonitrile (MeCN) as the solvent with Potassium Carbonate (

-

Why MeCN? It provides sufficient polarity to dissolve the triazolate anion while allowing for easier workup compared to DMF.

-

Why TBAI? Tetrabutylammonium iodide is included as a phase-transfer catalyst and source of iodide ions, converting the alkyl bromide to a more reactive alkyl iodide in situ (Finkelstein reaction), thereby accelerating the substitution rate at lower temperatures to preserve regioselectivity.

Experimental Protocol

2.1 Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[1] | Purity | Role |

| 3-Bromo-1,2,4-triazole | 147.96 | 1.0 | >97% | Nucleophile |

| Ethyl 4-bromobutyrate | 195.05 | 1.2 | >95% | Electrophile |

| Potassium Carbonate ( | 138.21 | 2.0 | Anhydrous | Base |

| TBAI | 369.37 | 0.05 | 99% | Catalyst |

| Acetonitrile (MeCN) | - | - | HPLC Grade | Solvent |

2.2 Step-by-Step Methodology

Step 1: Reaction Setup

-

Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Charge the flask with 3-bromo-1,2,4-triazole (1.48 g, 10.0 mmol) and anhydrous

(2.76 g, 20.0 mmol). -

Add Acetonitrile (40 mL) and stir at room temperature for 15 minutes. Note: This allows for partial deprotonation and formation of the triazolate species.

Step 2: Addition of Electrophile

-

Add TBAI (185 mg, 0.5 mmol) to the suspension.

-

Add Ethyl 4-bromobutyrate (2.34 g, 1.72 mL, 12.0 mmol) dropwise via syringe over 5 minutes.

-

Critical Control Point: Rapid addition can cause localized high concentrations, potentially promoting poly-alkylation or side reactions.

-

Step 3: Reaction & Monitoring

-

Heat the reaction mixture to 60°C (oil bath temperature).

-

Monitor the reaction via TLC (System: 30% Ethyl Acetate in Hexanes).

-

Visualization: UV (254 nm). The starting triazole will disappear, and a less polar product spot (N1-isomer) will appear. A secondary minor spot (N2-isomer) may be visible slightly above or below the major product depending on the stationary phase.

-

-

Reaction typically reaches completion within 4–6 hours .

Step 4: Workup

-

Cool the mixture to room temperature.

-

Filter the suspension through a Celite pad to remove inorganic salts (

, excess -

Concentrate the filtrate under reduced pressure (Rotavap) to obtain a crude oil.

Step 5: Purification

-

Resuspend the crude oil in minimal Dichloromethane (DCM).

-

Perform Flash Column Chromatography using a silica gel stationary phase.

-

Gradient: 0%

40% Ethyl Acetate in Hexanes.

-

-

Collect the major fraction (N1-isomer). The N2-isomer usually elutes separately (often slightly less polar due to lack of exposed N-H, but polarity varies by substituent).

Quality Control & Validation (Self-Validating System)

3.1 NMR Characterization Criteria

To validate the structure and distinguish between N1 and N2 isomers, rely on

| Feature | N1-Isomer (Target) | N2-Isomer (Impurity) |

| H5 Proton Shift | ||

| Symmetry | Asymmetric substitution | Asymmetric substitution |

| N-CH2 Shift | Triplet, | Triplet, often shifted slightly upfield |

3.2 HPLC Purity Check

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).

-

Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (Gradient 5-95%).

-

Detection: UV 254 nm.

-

Acceptance Criteria: Target peak area >95%; Sum of impurities <5%.

Mechanistic & Workflow Visualization

4.1 Reaction Pathway Diagram The following diagram illustrates the competitive alkylation pathways and the role of the base.

Caption: Mechanistic pathway showing the deprotonation of the triazole followed by competitive nucleophilic attack at N1 and N2 positions.

4.2 Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis and purification of the target triazole derivative.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete deprotonation or moisture. | Ensure |

| High N2 Isomer | High temperature or solvent effect. | Lower temperature to 40°C and extend reaction time. Switch solvent to DMF (favors N1 slightly more in some cases). |

| Poly-alkylation | Excess electrophile or Quaternization. | Strictly control stoichiometry (1.1–1.2 equiv). Do not overheat. |

| Starting Material Remains | Low reactivity of bromide. | Increase TBAI loading to 10 mol% or switch to Ethyl 4-iodobutyrate. |

References

-

Regioselectivity in Triazole Alkylation

- Organic Chemistry Portal. "Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles." (Contextual comparison for halo-triazoles).

-

[Link]

-

General Procedure for 1,2,4-Triazole Alkylation

-

Microwave Assisted Alkylation (Alternative Method)

-

Structural Characterization of Triazole Isomers

- Boraei, A. T. A., et al. "Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes." Chemistry Central Journal, 2016.

-

[Link]

Sources

Application Notes & Protocols: Advanced Bioconjugation Using Esterase-Cleavable Triazole Butanoate Linkers

Abstract

The field of targeted therapeutics, particularly antibody-drug conjugates (ADCs), relies on the sophisticated interplay between a targeting moiety, a potent payload, and a chemical linker that connects them. The linker's properties are paramount, dictating the stability of the conjugate in circulation and the efficiency of payload release at the target site. This guide details the strategic use of a unique class of linkers: triazole butanoate derivatives. These linkers synergistically combine the exceptional stability of a 1,2,3-triazole ring, formed via bioorthogonal "click chemistry," with an esterase-sensitive butanoate group for controlled, intracellular payload release. We provide the core chemical principles, step-by-step experimental protocols for conjugation and characterization, and the scientific rationale behind key experimental choices to empower researchers in the development of next-generation bioconjugates.

Section 1: The Chemistry of Triazole Butanoate Linkers

The efficacy of a bioconjugate is not merely the sum of its parts; it is critically dependent on the linker's ability to remain stable in systemic circulation and then cleave efficiently upon reaching the target. The triazole butanoate design addresses this dual requirement through two distinct chemical functionalities.

1.1 The Triazole Moiety: A Stable Anchor via Click Chemistry

The 1,2,3-triazole ring is the cornerstone of "click chemistry," a class of reactions known for their reliability, high yield, and bioorthogonality.[1] The triazole is not merely a linker; it is a metabolically inert and highly stable aromatic unit that resists hydrolysis, oxidation, and enzymatic degradation, making it an ideal covalent connection for bioconjugates.[2][3] This stability ensures that the payload remains securely attached to its delivery vehicle while in circulation, minimizing off-target toxicity.[4] The formation of the triazole is typically achieved through one of two primary azide-alkyne cycloaddition reactions.

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most common method, utilizing a copper(I) catalyst to rapidly and specifically join a terminal alkyne and an azide, yielding the 1,4-disubstituted triazole.[5][6] The reaction is highly efficient under aqueous conditions. The use of copper-chelating ligands like THPTA is crucial in bioconjugation to protect the biomolecule from potential damage by reactive oxygen species and to enhance reaction kinetics.[7][8]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For applications in living systems where copper toxicity is a concern, SPAAC provides a powerful alternative.[9] This reaction uses a strained cyclooctyne (e.g., DBCO, DIBO) which reacts spontaneously with an azide without the need for a metal catalyst.[10][11] The release of ring strain is the driving force for this highly bioorthogonal transformation.[11]

1.2 The Butanoate Ester: An Enzyme-Triggered Release Mechanism

While the triazole provides stability, the butanoate ester moiety is designed for conditional lability. Ester groups are susceptible to hydrolysis by esterase enzymes, which are abundant within the intracellular environment (e.g., lysosomes and cytoplasm).[12] This strategy allows the bioconjugate to remain intact in the bloodstream, where esterase activity is generally lower, and then release its payload upon internalization into a target cell.[][14]

The choice of a butanoate (a four-carbon ester) is a deliberate design element. The alkyl chain length and substitution pattern can influence the rate of enzymatic cleavage. However, a significant challenge with ester-based linkers is the potential for premature cleavage by plasma carboxylesterases, which can lead to off-target drug release.[15] The stability of the ester is highly dependent on factors like steric hindrance around the ester bond and the specific site of conjugation on the antibody.[15][16] Therefore, empirical validation of linker stability in plasma and its cleavage efficiency within target cells is a critical step in the development process.

1.3 Comparative Analysis of Linker Strategies

The selection of a linker is a critical decision in the design of a bioconjugate. The table below compares the triazole butanoate strategy with other common linker technologies.

| Linker Type | Cleavage Mechanism | Key Advantages | Key Disadvantages |

| Triazole Butanoate | Enzymatic (Esterases) | - Highly stable triazole anchor.[2] - Tunable cleavage rates possible. - Simple chemical structure. | - Susceptible to premature cleavage by plasma esterases.[15] - Site of conjugation can significantly impact stability.[16] |

| Dipeptide (e.g., Val-Cit) | Enzymatic (Cathepsin B) | - Well-established in approved ADCs.[] - High plasma stability.[16] - Efficient lysosomal cleavage. | - More complex synthesis. - Potential immunogenicity of the peptide linker. |

| Disulfide | Chemical (Redox) | - Cleaved by high intracellular glutathione levels. | - Potential for premature cleavage in the bloodstream. - Maleimide instability can lead to payload loss. |

| Non-Cleavable (e.g., Thioether) | Antibody Degradation | - Maximum plasma stability.[] - Reduces risk of off-target toxicity. | - Relies on full lysosomal degradation of the antibody. - Payload is released with an attached amino acid, which may affect activity. |

Section 2: Experimental Design & Protocols

This section provides detailed, self-validating protocols for the conjugation of a payload to an antibody using a triazole butanoate strategy via CuAAC, followed by essential characterization and validation assays.

2.1 Protocol: Conjugation of an Alkyne-Antibody with an Azide-Payload

This protocol describes the copper-catalyzed conjugation of a payload functionalized with an azide-terminated triazole butanoate linker to an antibody previously modified with a terminal alkyne group.

Causality Behind Choices:

-

THPTA Ligand: Used at a 5:1 ratio to copper to stabilize the Cu(I) oxidation state, prevent protein aggregation, and protect the antibody from oxidative damage.[7][8]

-

Sodium Ascorbate: A biocompatible reducing agent used to generate the active Cu(I) catalyst in situ from the more stable CuSO₄ (Cu(II)) salt.[5][6]

-

Aminoguanidine: Included as a scavenger for reactive oxygen species that can be generated during the reaction, providing an additional layer of protection for the biomolecule.[8]

-

Purification: Size Exclusion Chromatography (SEC) is used to efficiently separate the larger, conjugated antibody from smaller, unreacted payload and catalyst components.

Materials:

-

Alkyne-modified antibody (e.g., 5 mg/mL in PBS, pH 7.4)

-

Azide-functionalized payload (10 mM stock in DMSO)

-

Copper(II) Sulfate (CuSO₄) solution (20 mM in water)

-

THPTA ligand solution (50 mM in water)

-

Sodium Ascorbate (100 mM in water, prepare fresh )

-

Aminoguanidine (100 mM in water)

-

Reaction Buffer: Degassed Phosphate-Buffered Saline (PBS), pH 7.4

-

SEC column for purification (e.g., Superdex 200 or equivalent)

Procedure:

-

Prepare the Antibody: In a microcentrifuge tube, add 200 µL of the 5 mg/mL alkyne-antibody solution (1 mg of antibody).

-

Add the Payload: Add the azide-payload from the DMSO stock. A 5-fold molar excess relative to the antibody is a good starting point. For a 150 kDa antibody (6.67 µM in this reaction), this would be ~3.3 µL of a 10 mM stock.

-